molecular formula C19H24BrNO2 B13735914 1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 16552-80-0

1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B13735914
CAS No.: 16552-80-0
M. Wt: 378.3 g/mol
InChI Key: QAHDLECDBKGHTA-UHFFFAOYSA-N
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Description

1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the Pomeranz–Fritsch–Bobbitt cyclization. This method combines the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to form the tetrahydroisoquinoline core . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a catechol-O-methyltransferase inhibitor, which is involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential biological activities of this compound.

Properties

CAS No.

16552-80-0

Molecular Formula

C19H24BrNO2

Molecular Weight

378.3 g/mol

IUPAC Name

1-benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C19H23NO2.BrH/c1-20-10-9-15-12-18(21-2)19(22-3)13-16(15)17(20)11-14-7-5-4-6-8-14;/h4-8,12-13,17H,9-11H2,1-3H3;1H

InChI Key

QAHDLECDBKGHTA-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=CC=C3)OC)OC.[Br-]

Origin of Product

United States

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